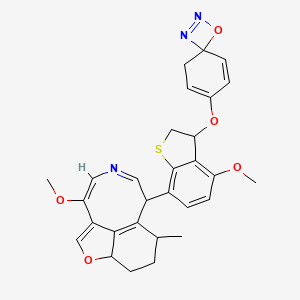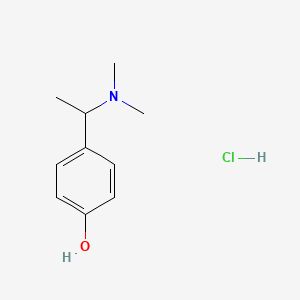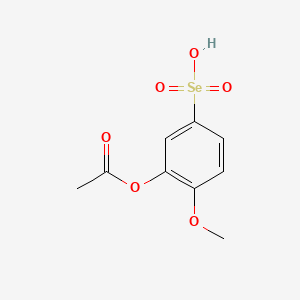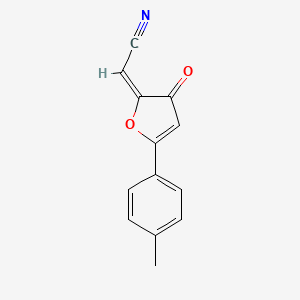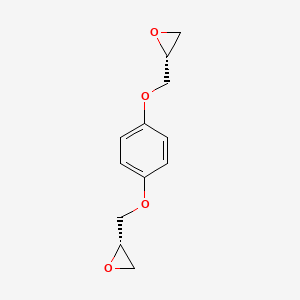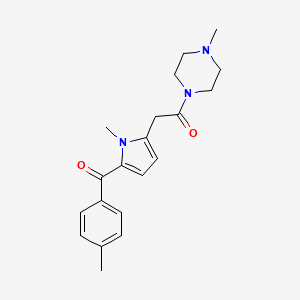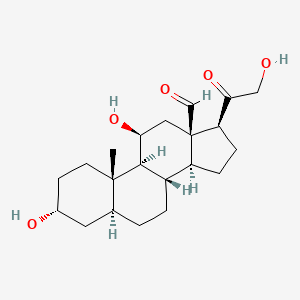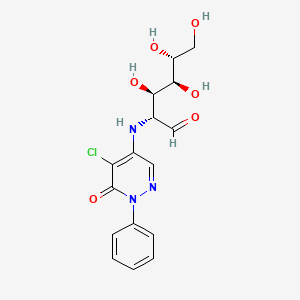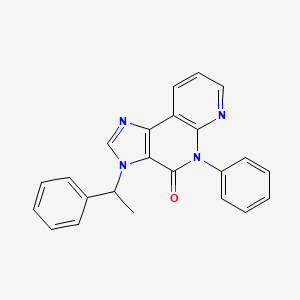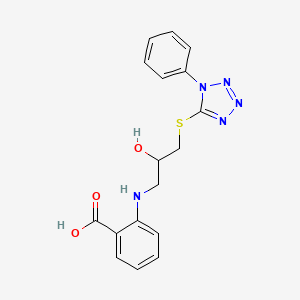
(E,E)-3-(2-Methoxy-5-(3-(4-methoxyphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido es un compuesto orgánico complejo caracterizado por su estructura única, que incluye grupos metoxi y propenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación aldólica de aldehídos y cetonas apropiados, seguida de modificaciones adicionales del grupo funcional. Las condiciones de reacción a menudo requieren el uso de bases fuertes como el hidróxido de sodio o el hidróxido de potasio, y las reacciones generalmente se llevan a cabo a temperaturas controladas para garantizar la estereoquímica deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción con agentes como el borohidruro de sodio o el hidruro de aluminio y litio pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en el compuesto, utilizando reactivos como haluros o aminas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Haluros, aminas
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- (E,E)-3-(2-Metoxi-5-(3-(4-hidroxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido
- (E,E)-3-(2-Metoxi-5-(3-(4-metil fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido
Singularidad
(E,E)-3-(2-Metoxi-5-(3-(4-metoxi fenil)-1-oxo-2-propenil)fenil)-2-propenoico ácido es único debido a sus grupos metoxi y propenil específicos, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
82885-77-6 |
|---|---|
Fórmula molecular |
C20H18O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(E)-3-[2-methoxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C20H18O5/c1-24-17-8-3-14(4-9-17)5-10-18(21)15-6-11-19(25-2)16(13-15)7-12-20(22)23/h3-13H,1-2H3,(H,22,23)/b10-5+,12-7+ |
Clave InChI |
OZBIIIVHSVDSCV-JLLMHHPOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)/C=C/C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


